molecular formula C18H15NO2S2 B4689162 3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4689162
M. Wt: 341.5 g/mol
InChI Key: CPGQCJQJTTUUSM-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTBTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science. DMTBTH is a thiazolidinone derivative that possesses a unique molecular structure, making it an interesting compound for researchers to study.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of certain signaling pathways involved in cancer development. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in laboratory experiments is its relatively simple synthesis process, which makes it easy to obtain in large quantities. Additionally, this compound has shown promising results in various scientific fields, making it a valuable compound for researchers to study. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, this compound may have applications in the development of new materials with unique properties, such as high thermal stability and fluorescence. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Scientific Research Applications

3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential applications in various scientific fields, including material science, medicinal chemistry, and nanotechnology. In material science, this compound has been used to synthesize new materials with unique properties, such as high thermal stability and fluorescence. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In nanotechnology, this compound has been used to synthesize nanoparticles with unique optical and magnetic properties.

properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-11-5-3-8-15(12(11)2)19-17(21)16(23-18(19)22)10-13-6-4-7-14(20)9-13/h3-10,20H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGQCJQJTTUUSM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(2,3-dimethylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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